1-oxaspiro[3.3]heptan-6-one
Description
Properties
CAS No. |
2758004-74-7 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.1 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Oxaspiro 3.3 Heptan 6 One
Intramolecular Cyclization Approaches
Intramolecular cyclization represents a key strategy for the efficient synthesis of cyclic compounds like 1-oxaspiro[3.3]heptan-6-one. By tethering the reacting functional groups within a single molecule, these approaches offer advantages in terms of reaction kinetics and selectivity.
Williamson Ether Synthesis Protocols for Spirocyclic Ether Formation
The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, is a powerful method for forming ethers via an SN2 reaction between an alkoxide and an organohalide. wikipedia.org Its intramolecular variant is particularly well-suited for the construction of cyclic ethers, including the oxetane (B1205548) ring of this compound. libretexts.orglibretexts.org The reaction involves a molecule containing both a hydroxyl group and a suitable leaving group, such as a halide, which cyclizes upon deprotonation of the alcohol. libretexts.orgyoutube.com
The synthesis of this compound via intramolecular Williamson ether synthesis logically commences with a suitably functionalized cyclobutane (B1203170) precursor. A key starting material is 3-oxocyclobutane-1-carboxylic acid. researchgate.net This compound serves as a versatile intermediate for introducing the necessary functionalities for the subsequent cyclization. Various methods have been reported for its synthesis.
One common approach involves the hydrolysis of 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid esters under acidic conditions. guidechem.comchemicalbook.com Another synthetic route utilizes raw materials such as acetone, bromine, and malononitrile, proceeding through a three-step reaction sequence. google.com The choice of method can depend on factors like raw material cost, desired scale, and ease of purification. patsnap.combrainly.in
| Starting Material | Key Reagents | Reported Yield | Reference |
|---|---|---|---|
| 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester | 20% Hydrochloric Acid | 70% | guidechem.com |
| 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid diisopropyl ester | 20% Hydrochloric Acid | 96.8% (crude) | chemicalbook.com |
| Diisopropyl malonate and 2,2-dimethoxy-1,3-dibromopropane | Potassium tert-butoxide, DMF, Hydrochloric Acid | Data not specified | patsnap.com |
| Acetone, Bromine, Malononitrile | Ethanol, DMF, Sodium Iodide, TBAB, Hydrochloric Acid | 92% | google.com |
From 3-oxocyclobutane-1-carboxylic acid, the synthesis would proceed by reducing the ketone to a hydroxyl group and converting the carboxylic acid to a derivative containing a leaving group, such as a hydroxymethyl halide. This creates the necessary halo-alcohol structure primed for intramolecular cyclization.
The critical ring-forming step is an intramolecular SN2 reaction. masterorganicchemistry.com This is typically initiated by deprotonating the hydroxyl group with a strong base to form a more nucleophilic alkoxide. masterorganicchemistry.comjk-sci.com Sodium hydride (NaH) is a frequently used strong base for this purpose, often in an aprotic solvent like tetrahydrofuran (THF) to avoid unwanted side reactions with the solvent. masterorganicchemistry.commasterorganicchemistry.com
The resulting alkoxide attacks the electrophilic carbon bearing the leaving group (e.g., a halide) in a backside attack, leading to the formation of the oxetane ring and displacement of the leaving group. wikipedia.orglibretexts.org The concerted mechanism of the SN2 reaction ensures a specific stereochemical outcome. libretexts.org
General Reaction Conditions:
Base: Strong, non-nucleophilic bases are preferred. Sodium hydride (NaH) and potassium hydride (KH) are common choices. masterorganicchemistry.comjk-sci.com
Solvent: Aprotic solvents such as dimethyl sulfoxide (DMSO), hexamethylphosphoric triamide (HMPA), or tetrahydrofuran (THF) are essential to prevent protonation of the alkoxide and to facilitate the SN2 reaction. libretexts.orgjk-sci.com
Temperature: The reaction temperature can be optimized to balance reaction rate and selectivity.
The rate of ring formation is influenced by the size of the ring being formed, with five- and three-membered rings often forming the fastest, followed by six- and four-membered rings. libretexts.orglibretexts.org
While the intramolecular Williamson ether synthesis is generally efficient, potential side reactions can occur. One significant issue is the competition between O-alkylation (ether formation) and C-alkylation, particularly if there are acidic protons adjacent to activating groups. jk-sci.com The choice of solvent can have a substantial impact on regioselectivity; for example, ratios of O- to C-alkylation can differ significantly between solvents like acetonitrile and methanol.
Another potential side reaction is intermolecular reaction, where two different molecules react instead of one molecule reacting with itself. This can be mitigated by using high-dilution conditions, which favor the intramolecular pathway.
Elimination reactions (E2 mechanism) can also compete with the desired SN2 substitution, especially if the leaving group is on a secondary or tertiary carbon. jk-sci.com For the synthesis of this compound, the leaving group would be on a primary carbon, which strongly favors the SN2 pathway. wikipedia.orgmasterorganicchemistry.com
Strategies for Mitigation:
Solvent Choice: Employing dipolar aprotic solvents can minimize dehydrohalogenation side products. jk-sci.com
High Dilution: Running the reaction at low concentrations favors intramolecular cyclization over intermolecular polymerization.
Substrate Design: Ensuring the leaving group is on a primary carbon minimizes the risk of elimination reactions. masterorganicchemistry.com
Optimizing the yield of this compound requires careful control over reaction parameters. The choice of base, solvent, temperature, and reaction time are all critical factors.
Key Optimization Parameters:
Catalyst/Base Selection: The strength and steric bulk of the base can influence the reaction rate and the prevalence of side reactions. jk-sci.com
Reaction Time and Temperature: Monitoring the reaction progress (e.g., by TLC or GC-MS) allows for quenching the reaction at the point of maximum product formation, preventing degradation or byproduct formation.
Steric Hindrance: Substrates with significant steric hindrance near the reaction centers may require more forcing conditions or may lead to lower yields. mdpi.com
Following the reaction, purification is necessary to isolate the desired spiroketone from unreacted starting materials, byproducts, and reagents. Standard laboratory techniques are employed for this purpose.
Common Purification Techniques:
Extraction: To remove inorganic salts and water-soluble impurities.
Chromatography: Column chromatography is a powerful method for separating the target compound from structurally similar byproducts.
Distillation/Recrystallization: If the product is a liquid or a crystalline solid, these methods can be effective for achieving high purity.
Organometallic Reagent-Mediated Annulation
Organometallic reagents, such as organolithium and Grignard reagents, are potent nucleophiles and strong bases widely used in organic synthesis. mdpi.comlibretexts.orglibretexts.org Their reactivity can be harnessed to construct complex ring systems through annulation reactions, where a new ring is formed onto an existing structure.
A novel approach to forming the spiro[3.3]heptan-1-one core involves the reaction of lithiated 1-sulfonylbicyclo[1.1.0]butanes with 1-sulfonylcyclopropanols. nih.gov This process proceeds through a nucleophilic addition followed by an acid-mediated semipinacol rearrangement. While this specific example builds a carbocyclic spiroketone, the underlying principle of using an organometallic addition followed by rearrangement is a powerful strategy for constructing strained spirocyclic systems. The reaction is efficient and can be performed in a telescopic manner, avoiding the isolation of the intermediate bicyclobutylcyclopropanol. nih.gov
Grignard Reagent Additions to Cyclic Esters or Lactones
The addition of Grignard reagents to esters is a classic and powerful method for carbon-carbon bond formation, typically leading to the synthesis of tertiary alcohols. chemistrysteps.comorganic-chemistry.org When applied to cyclic esters, or lactones, this reaction provides access to diols. organic-chemistry.org The synthesis of a spiroketone like this compound would conceptually involve a mono-addition to a suitable β-lactone precursor, which is challenging due to the high reactivity of the intermediate ketone.
The reaction of a Grignard reagent with a lactone proceeds via a well-established mechanism. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the lactone. chemistrysteps.comlibretexts.org This initial nucleophilic addition results in the cleavage of the carbonyl π-bond and the formation of a tetrahedral intermediate, specifically a magnesium alkoxide. chemistrysteps.com
In the case of lactones, this intermediate is unstable and collapses, reforming the carbonyl double bond and causing the ring to open by cleaving the endocyclic C-O single bond. This step generates a ketone that also contains a terminal magnesium alkoxide. The newly formed ketone is typically more reactive than the starting lactone and rapidly undergoes a second nucleophilic attack by another equivalent of the Grignard reagent. chemistrysteps.com This second addition leads to a tertiary alcohol (as a magnesium alkoxide) after subsequent acidic workup. organic-chemistry.org
The general mechanism can be summarized as follows:
Nucleophilic Attack: The Grignard reagent (R-MgX) adds to the lactone carbonyl.
Ring Opening: The tetrahedral intermediate collapses, opening the lactone ring to form a keto-alkoxide.
Second Addition: A second molecule of the Grignard reagent attacks the intermediate ketone.
Protonation: Acidic workup protonates the alkoxides to yield the final diol product.
Controlling the reaction to achieve a single addition to form the desired spiroketone is difficult under standard conditions because the intermediate ketone is highly reactive. chemistrysteps.com Strategies to favor mono-addition often involve using less reactive organometallic reagents or carefully controlling reaction conditions, such as temperature.
| Reactant Type | Grignard Reagent Equivalents | Primary Product | Reference |
| Aldehyde | 1 | Secondary Alcohol | organic-chemistry.org |
| Ketone | 1 | Tertiary Alcohol | organic-chemistry.org |
| Ester / Lactone | 2 | Tertiary Alcohol / Diol | chemistrysteps.comorganic-chemistry.org |
Organolithium Variants and Cryogenic Conditions
Organolithium reagents are another class of powerful organometallic nucleophiles used in organic synthesis. wikipedia.org They are generally more reactive than their Grignard counterparts, which can be both an advantage and a challenge. mt.comlibretexts.org Their heightened reactivity allows for reactions to occur at very low temperatures, a condition often referred to as cryogenic. Performing these reactions under cryogenic conditions (e.g., at -78 °C) is crucial for controlling selectivity and preventing side reactions, especially when dealing with unstable intermediates. okayama-u.ac.jp
In the context of synthesizing this compound from a β-lactone, an organolithium reagent could potentially offer a pathway to the desired spiroketone. The reaction would involve the nucleophilic addition of the organolithium to the lactone's carbonyl group, followed by a ring-opening and a subsequent intramolecular re-cyclization. The use of cryogenic temperatures is paramount to potentially trap the reaction at the mono-addition stage or to control the stereochemistry of the resulting spirocenter.
The primary kinetic advantage of organolithium reagents stems from their high nucleophilicity and the highly polarized nature of the carbon-lithium bond. wikipedia.org This allows for extremely fast reaction rates, even at temperatures as low as -78 °C or -100 °C. wikipedia.org At these low temperatures, the kinetic product is often favored over the thermodynamic product, enabling chemists to achieve selectivities that are not possible at higher temperatures. This rapid kinetics at low temperature can be exploited to favor the initial nucleophilic attack on the lactone while potentially suppressing the subsequent attack on the intermediate ketone. While thermodynamically strong bases, their kinetic behavior can sometimes be sluggish, but this can be improved through various strategies, including the use of additives. nih.gov
However, the high reactivity of organolithium reagents also makes them extremely sensitive to moisture and protic solvents. researchgate.net They react vigorously with water, which can quench the reagent and introduce unwanted byproducts. libretexts.org This extreme moisture sensitivity necessitates the use of rigorously dry solvents and inert atmospheric conditions (e.g., nitrogen or argon) to prevent decomposition of the reagent. wikipedia.orgresearchgate.net Their pyrophoric nature, meaning they can spontaneously ignite upon exposure to air, requires specialized handling techniques and equipment. wikipedia.org
| Property | Description | Implication for Synthesis | Reference |
| Reactivity | Highly nucleophilic and basic; more reactive than Grignard reagents. | Enables reactions at very low temperatures, offering kinetic control. | mt.com |
| Kinetic Advantage | Fast reaction rates even at cryogenic temperatures. | Allows for selective transformations and trapping of kinetic products. | nih.gov |
| Moisture Sensitivity | Reacts rapidly and exothermically with water and protic sources. | Requires strictly anhydrous and inert reaction conditions. | researchgate.net |
| Air Sensitivity | Often pyrophoric, igniting spontaneously in air. | Necessitates specialized air-free handling techniques. | wikipedia.org |
Catalytic Cyclization Strategies
Modern synthetic chemistry increasingly relies on catalytic methods to construct complex molecular architectures efficiently. For a target like this compound, catalytic cyclization strategies offer a promising alternative to classical organometallic additions, potentially providing higher selectivity and atom economy.
Palladium catalysis is a cornerstone of modern organic synthesis, enabling a vast array of transformations, including the formation of C-C and C-O bonds. Palladium-catalyzed cascade reactions are particularly powerful for rapidly building molecular complexity from simple starting materials. The synthesis of spirocycles using palladium catalysis has been successfully demonstrated through various mechanistic pathways, often involving intermediates like spiropalladacycles. nih.govnih.gov
A hypothetical palladium-catalyzed approach to this compound could involve an intramolecular cyclization of a suitably functionalized precursor. For instance, a palladium(II) catalyst, such as palladium(II) acetate (Pd(OAc)₂), could activate a molecule containing both an alcohol and an appropriately positioned alkene or alkyne, initiating a cyclization cascade. The choice of solvent is critical, and a high-boiling, polar aprotic solvent like sulfolane could be beneficial for reactions requiring high temperatures to facilitate key steps in the catalytic cycle. While specific protocols for the synthesis of this compound using Pd(OAc)₂ in sulfolane are not widely reported, the general principles of palladium-catalyzed oxidative cyclizations provide a framework for developing such a methodology. nih.gov
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, particularly for reactions that are fast, exothermic, or involve unstable intermediates. researchgate.netnih.gov The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to improved yields, selectivity, and safety. researchgate.net
The synthesis of spiroketones has been successfully implemented in continuous flow systems. For instance, a telescoped flow process combining a ring-closing metathesis and a hydrogenation step has been developed for a chiral spiroketone intermediate. rsc.org This approach highlights the potential of flow chemistry to streamline multi-step syntheses, reduce waste, and enable safer scale-up. researchgate.net
Given the challenges associated with organometallic additions (e.g., high reactivity, cryogenic conditions) and the potential for hazardous intermediates in catalytic cyclizations, a continuous flow approach for the synthesis of this compound is highly attractive. Flow reactors can safely handle highly reactive species like organolithium reagents and allow for precise temperature control, which is critical for selectivity. okayama-u.ac.jp This technology offers a pathway to a more efficient, scalable, and safer manufacturing process for this valuable spirocyclic compound. researchgate.netresearchgate.net
Catalyst Recovery and Reuse Considerations
The sustainability and economic viability of synthetic routes are significantly enhanced by the ability to recover and reuse catalysts. In the context of synthesizing complex molecules, including spirocyclic oxetanes, various strategies for catalyst recycling have been developed.
For processes involving visible-light photocatalysis, heterogeneous catalysts are particularly advantageous. A photocatalytic material based on classical polymethyl methacrylate (PMMA) copolymerized with defined electron donor and acceptor units has been introduced as a metal-free, stable, and low-cost heterogeneous photocatalyst. A key benefit of such a system is the facilitation of easy recyclability. Similarly, recyclable metal ion-modified titanium oxide (Mⁿ⁺/TiO₂) photocatalytic systems have been reported for visible-light-driven cycloadditions. researchgate.net For instance, an Mg²⁺/TiO₂ catalyst can be readily recovered and reused over multiple cycles. researchgate.net
Homogeneous catalysts, while often highly efficient, can also be recycled. Merocyanine-based photoswitches have been shown to function as efficient and recyclable homogeneous Brønsted acid catalysts in transformations driven by visible light.
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems, including the four-membered rings found in this compound. Both thermal and photochemical pathways are employed to build the core structure.
Thermal [2+2] Cycloaddition with Isocyanates
While [2+2] cycloaddition reactions are generally forbidden under thermal conditions by the Woodward-Hoffmann rules, certain substrates can bypass these restrictions. The reaction of an alkene with an isocyanate to produce a β-lactam is a notable example of a thermally allowed [2+2] cycloaddition. youtube.com This is possible due to the molecular orbital arrangement of the isocyanate, which is a type of cumulene. youtube.com The reaction involves an interaction between the highest occupied molecular orbital (HOMO) of the alkene and the lowest unoccupied molecular orbital (LUMO) of the isocyanate. youtube.com Crucially, the isocyanate possesses an additional p-orbital on its central carbon that is perpendicular to its primary π-system. This allows for a favorable bonding interaction that circumvents the symmetry-forbidden pathway, making the reaction favorable under thermal conditions. youtube.com
Stereoselectivity Control in Cycloaddition
The stereochemical outcome of thermal [2+2] cycloadditions, such as those involving ketenes or isocyanates, is a critical aspect of the synthesis. These reactions are typically concerted, meaning the new bonds are formed in a single step. This mechanism dictates that the stereochemistry of the starting alkene is retained in the cyclobutane or β-lactam product. libretexts.org The regiochemistry of the addition is also generally straightforward; for instance, the most electron-rich atom of the alkene partner reacts with the highly electron-poor carbonyl carbon of the ketene or isocyanate. libretexts.org
Subsequent Reduction Steps (e.g., with Alane)
Functional groups introduced during the synthesis of oxetane-containing molecules often require modification in subsequent steps. The reduction of carbonyl groups, such as esters or amides, adjacent to an oxetane core is particularly challenging due to the inherent strain of the four-membered ring, which can lead to undesired ring-opening reactions. chemrxiv.org
Precise optimization and the use of specific reagents at low temperatures are often necessary to achieve the desired transformation selectively. chemrxiv.org For instance, while attempts to reduce oxetane-containing amides with common reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can result in decomposition, the use of aluminum hydride (AlH₃) at temperatures between -78 °C and -50 °C has proven effective for this conversion. chemrxiv.org Similarly, the reduction of oxetane carboxylates to primary alcohols with LiAlH₄ requires carefully controlled low temperatures (between –30 and –10 °C) to avoid decomposition. chemrxiv.org
Visible-Light Triplet Photosensitization in Intermolecular Cross-Selective [2+2] Cycloadditions
Visible-light photocatalysis has emerged as a powerful method for conducting [2+2] cycloaddition reactions under mild conditions. nih.gov This approach can be used for both electron-rich and electron-deficient olefins. nih.gov The versatility of catalysts like tris(bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺) allows for either photooxidative or photoreductive reactivity depending on the choice of quencher. nih.gov This strategy enables the generation of various reactive intermediates, facilitating the synthesis of diverse organic structures. nih.gov The use of visible light is advantageous over traditional UV light photochemistry, as it is less energy-intensive and can reduce the formation of side products. nih.gov
Exocyclic Arylidene Oxetanes as Substrates
A specific application of visible-light photosensitization is the intermolecular cross-selective [2+2] cycloaddition involving exocyclic arylidene oxetanes. This reaction provides expedient access to polysubstituted 2-oxaspiro[3.3]heptanes, which are structurally related to this compound. The process typically uses a commercially available Iridium(III) photosensitizer and blue light irradiation to react the exocyclic arylidene oxetane with an electron-deficient alkene.
Table 1: Examples of Visible-Light Promoted [2+2] Cycloaddition
| Exocyclic Arylidene Oxetane Substrate | Alkene Partner | Photosensitizer | Product (2-Oxaspiro[3.3]heptane derivative) | Yield |
|---|---|---|---|---|
| 3-(Phenylmethylidene)oxetane | Acrylonitrile | Ir(III) complex | 6-cyano-5-phenyl-2-oxaspiro[3.3]heptane | High |
| 3-((4-Methoxyphenyl)methylidene)oxetane | Methyl acrylate | Ir(III) complex | Methyl 5-(4-methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carboxylate | High |
| 3-((4-Chlorophenyl)methylidene)oxetane | N-Phenylmaleimide | Ir(III) complex | N,5-diphenyl-2-oxaspiro[3.3]heptane-6,7-dicarboximide | Moderate |
This table is illustrative, based on typical outcomes of such reactions as described in the literature. Specific yields can vary based on precise reaction conditions.
Diastereoselective Control (Kinetic vs. Thermodynamic Epimerization)
In the synthesis of substituted this compound derivatives, controlling diastereoselectivity is a critical challenge. The formation of the spirocyclic core can generate stereocenters, and the relative orientation of substituents is dictated by the principles of kinetic versus thermodynamic control. wikipedia.orglibretexts.org
Kinetic Control refers to conditions where the product distribution is determined by the relative rates of competing reaction pathways. The product that forms fastest, via the pathway with the lowest activation energy, will be the major product. wikipedia.orglibretexts.org Such conditions typically involve low temperatures and short reaction times to prevent the reaction from reaching equilibrium. wikipedia.org
Thermodynamic Control , conversely, is established under conditions that allow the reaction to become reversible, typically at higher temperatures or over longer reaction times. wikipedia.orglibretexts.org This allows the initial products to equilibrate, leading to a product mixture that reflects the relative thermodynamic stability of the isomers. The most stable diastereomer will be the predominant product. wikipedia.org
In the context of this compound synthesis, epimerization at a stereocenter adjacent to the ketone can be a significant consideration. While oxetanes are often used as stable replacements for carbonyl groups to prevent such epimerization, the presence of the ketone in the this compound structure itself introduces this possibility. acs.org The choice of reaction conditions—such as the base, solvent, and temperature used in a cyclization or subsequent functionalization step—can selectively favor either the kinetic or the thermodynamic diastereomer. For instance, in the deprotonation of an unsymmetrical ketone, the use of low temperatures and sterically hindered bases favors the formation of the kinetic enolate, while higher temperatures allow for equilibration to the more stable thermodynamic enolate. wikipedia.org
Radical Cyclization Pathways
Radical cyclizations represent a powerful strategy for constructing strained ring systems, including the oxetane moiety of this compound. These methods involve the generation of a radical intermediate that undergoes an intramolecular cyclization to form the desired ring structure.
Single-Electron Transfer Initiated Radical Cyclizations
Single-electron transfer (SET) is a potent method for initiating radical cyclizations. This process involves the transfer of a single electron to or from a substrate, often mediated by a photocatalyst or a transition metal complex, to generate a radical ion. acs.orgnih.gov In the synthesis of oxetanes, a conceptual approach involves the generation of a nucleophilic radical from an alcohol via a hydrogen atom transfer (HAT) process. nih.govacs.org This radical can then add to a suitably functionalized alkene. The resulting intermediate undergoes a cyclization to furnish the four-membered oxetane ring. nih.govacs.org
One proposed mechanism in a related system suggests that an oxetane can coordinate to a titanium complex and undergo a single-electron transfer to generate a titanoxy radical. acs.org The stability of this radical intermediate influences the regioselectivity of the subsequent reaction steps. acs.org This illustrates how SET processes can be harnessed to create the reactive intermediates necessary for the challenging formation of four-membered rings.
Oxidative Cyclizations (e.g., Oxone-mediated)
Oxidative cyclizations provide another route to cyclic ethers. Oxone (potassium peroxymonosulfate), a strong and versatile oxidant, can be employed to initiate such transformations. nih.gov Although its use on an industrial scale requires careful handling due to its potential as a fire and explosion hazard, it is highly effective. nih.gov
Oxone can mediate cyclizations through several pathways. One common strategy involves the epoxidation of an alkene precursor, followed by an intramolecular SN2 ring-opening of the resulting epoxide by a tethered nucleophile, such as a hydroxyl group, to form the cyclic ether. nih.gov This pathway proceeds stereospecifically. nih.gov Alternatively, Oxone can be used to generate radical intermediates for cyclization. For example, it can promote the formation of an α-carbonyl radical from a ketone, which then adds to a double or triple bond in an intramolecular fashion to construct the new ring system. nih.gov
| Oxidant System | Substrate Type | Reaction Type | Key Feature |
| Oxone | Alkenol | Oxidative Cyclization | Proceeds via epoxidation followed by intramolecular SN2 attack. nih.gov |
| Oxone/CuBr | Aldehyde & Heteroarylhydrazine | Intramolecular Oxidative Cyclization | In situ formation of a hydrazone followed by cyclization. nih.gov |
| Oxone/NaNO₂ | N-arylpropiolamide | Oxidative Radical Cyclization | Involves the generation of •NO₂ radical species. nih.gov |
| Oxone/KI | Aldoxime & Alkene | Hypoiodite Mediated Oxidative Cyclization | In situ generation of active iodine species. |
Multi-Step Synthesis Strategies for Industrial Scale
The development of robust, multi-step synthetic routes is essential for producing this compound and its derivatives on an industrial scale for applications in drug discovery. A key consideration is the use of readily available and inexpensive starting materials.
A scalable, linear, six-step synthesis has been reported for a 6-methyloxy-substituted 1-oxaspiro[3.3]heptane, which serves as a platform for further functionalization. researchgate.net This route commences with 3-oxocyclobutane-1-carboxylic acid and proceeds through the following key transformations:
Wittig Olefination: To introduce an exocyclic double bond.
Reduction and Protection: The carboxylic acid is reduced, and the resulting alcohol is protected (e.g., as a benzyl (B1604629) ether).
Epoxidation: The exocyclic alkene is treated with an oxidant like m-CPBA to form an epoxide.
Oxetane Ring Formation: A Corey-Chaikovsky epoxide expansion is used to form the spirocyclic oxetane ring.
Deprotection: Removal of the protecting group completes the synthesis of the core structure. researchgate.net
Another strategy that highlights scalability involves the use of tribromoneopentyl alcohol (TBNPA), a commercial flame retardant, to synthesize related spirocyclic oxetanes. nih.gov Such approaches, which leverage low-cost, large-volume starting materials, are crucial for the economic viability of producing these valuable building blocks on a large scale.
Comparative Analysis of Synthetic Routes: Efficiency, Scalability, and Challenges
The synthesis of this compound is complicated by the significant ring strain inherent to both the oxetane and cyclobutanone (B123998) rings. acs.orgresearchgate.net This strain makes intramolecular cyclization kinetically less favorable compared to the formation of five- or six-membered rings. acs.org A comparative analysis of different synthetic strategies is crucial for selecting the optimal route based on the desired scale and application.
| Synthetic Strategy | Advantages | Challenges & Disadvantages | Scalability Considerations |
| Multi-Step Linear Synthesis | - High reliability and predictability.- Utilizes well-established reactions.- Often starts from commercially available materials. researchgate.net | - Can have a high step count, leading to lower overall yield.- May require protection/deprotection steps. | - Generally good scalability if reagents are low-cost and reactions are robust. researchgate.netnih.gov |
| Radical Cyclizations (SET) | - Can provide shorter routes to complex cores.- Access to reactive intermediates under mild conditions (photoredox). nih.gov | - Selectivity (regio- and stereo-) can be difficult to control.- Potential for undesired side reactions (e.g., fragmentation). nih.gov | - Photochemical reactions can be difficult to scale up due to issues with light penetration. nih.govacs.org |
| Oxidative Cyclizations (Oxone) | - Employs a powerful and inexpensive oxidant.- Can be highly efficient for specific transformations. nih.gov | - Oxone is a potential fire and explosion hazard, requiring strict safety protocols. nih.gov- Reaction selectivity can be substrate-dependent. | - Large-scale use is challenging due to safety concerns.- Miniflow reactor systems can enable safer use on a continuous basis. nih.govconsensus.app |
Scalability: Linear syntheses are often the most straightforward to scale, relying on conventional batch reactor technology. nih.gov The scalability of SET-based photochemical reactions is an active area of research, with flow chemistry offering potential solutions. The primary barrier to scaling Oxone-mediated reactions is safety, which can be mitigated through advanced engineering controls like miniflow systems. nih.gov
Challenges: The principal challenge across all routes is the efficient formation of the strained four-membered oxetane ring. acs.org This requires careful selection of precursors and reaction conditions to favor the desired 4-exo-tet cyclization over competing pathways. Furthermore, controlling diastereoselectivity at the spiro center remains a significant hurdle, particularly when multiple substituents are present.
Reactivity and Mechanistic Investigations of 1 Oxaspiro 3.3 Heptan 6 One
Nucleophilic Reactivity at the Carbonyl Center
The carbonyl group in 1-oxaspiro[3.3]heptan-6-one serves as a primary site for nucleophilic attack, leading to a range of addition and derivatization products.
Nucleophilic Additions
The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles. These reactions typically proceed via a standard nucleophilic addition mechanism, where the nucleophile adds to the carbonyl carbon, and the pi-bond of the carbonyl group is broken, forming a tetrahedral intermediate. Subsequent protonation yields the corresponding alcohol. The outcomes of these reactions are influenced by the nature of the nucleophile and the reaction conditions.
Organometallic reagents, such as Grignard and organolithium reagents, are commonly employed for the introduction of carbon-based nucleophiles. For instance, the reaction with organolithium reagents can be used to introduce alkyl or aryl groups to the carbonyl carbon.
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Reagent | Product |
|---|---|---|
| Hydride | Sodium borohydride (B1222165) | 1-Oxaspiro[3.3]heptan-6-ol |
| Alkyl | Methyllithium | 6-Methyl-1-oxaspiro[3.3]heptan-6-ol |
Derivatization via Carbonyl Functional Group Interconversions
The carbonyl group of this compound can be converted into other functional groups, providing a pathway to a diverse array of derivatives. These transformations are crucial for modifying the chemical properties and biological activity of the core spirocyclic scaffold.
One common derivatization is the Wittig reaction, which converts the carbonyl group into a carbon-carbon double bond. This reaction involves the use of a phosphorus ylide and is a powerful tool for olefination. Another important transformation is the formation of imines and related C=N compounds through condensation with primary amines. These reactions are often reversible and can be catalyzed by acids.
Ring Strain Release Transformations
The significant ring strain inherent in the spiro[3.3]heptane framework, particularly within the four-membered oxetane (B1205548) and cyclobutanone (B123998) rings, is a major driving force for various chemical transformations. nih.gov Reactions that lead to the opening of one of these rings are often energetically favorable.
Oxetane Ring-Opening Reactions
The oxetane ring, a four-membered cyclic ether, is susceptible to ring-opening reactions under both nucleophilic and acidic conditions. illinois.edu These reactions alleviate ring strain and lead to the formation of more stable, functionalized products. researchgate.net
A variety of nucleophiles can induce the opening of the oxetane ring. nih.gov The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms adjacent to the ether oxygen, leading to the cleavage of a C-O bond. The regioselectivity of the attack is influenced by steric and electronic factors.
Table 2: Nucleophile-Induced Oxetane Ring-Opening Reactions
| Nucleophile | Product Type |
|---|---|
| Halides (e.g., Cl⁻, Br⁻) | Haloalcohols |
| Amines | Aminoalcohols |
In the presence of acids, this compound and its derivatives can undergo isomerization to form bicyclic systems. acs.org This rearrangement is driven by the protonation of the oxetane oxygen, which activates the ring towards intramolecular nucleophilic attack. For example, (2-oxaspiro[3.3]heptan-6-yl)methanol derivatives have been shown to isomerize to 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes in the presence of a catalytic amount of pyridinium (B92312) chloride. acs.org This transformation provides a route to novel bicyclic scaffolds that can serve as isosteres for meta-substituted benzene (B151609) rings in medicinal chemistry. acs.org
The mechanism of this rearrangement likely involves the formation of a tertiary carbocation intermediate, which then undergoes a Wagner-Meerwein-type rearrangement to form the more stable bicyclic product. The specific conditions and the nature of the substituent at the 6-position can influence the outcome of the reaction.
Ring-Expansion Reactions
The significant ring strain in spirocyclic oxetanes makes them valuable precursors for the synthesis of more complex saturated heterocycles through strategic ring-expansion reactions. These transformations leverage the relief of strain to construct larger, more stable ring systems.
Carreira's Ring Expansion of Oxetanyl N,O-acetal Spirocycles
Pioneering work by the research group of Erick M. Carreira has demonstrated the utility of oxetane-containing spirocycles in cascade reactions to form diverse heterocyclic structures. nih.govnih.gov While not starting directly from this compound, their methodology utilizes a closely related precursor, 3-oxetanone. The ketone is first converted into an oxetanyl N,O-acetal spirocycle by condensation with a 1,2-amino alcohol. nih.govresearchgate.net These stable intermediates are then activated for reaction with various nucleophiles.
For instance, the addition of potassium alkynyl-, allyl-, or vinyltrifluoroborates to these N,O-acetals triggers a reaction cascade. nih.gov This process facilitates the construction of a wide array of fused and spirocyclic saturated heterocycles, showcasing a powerful strategy for transforming simple spiro-oxetanes into molecularly complex scaffolds relevant to medicinal chemistry. mdpi.comresearchgate.net The versatility of this approach highlights how the embedded reactivity of the oxetane ring can be harnessed for elaborate synthetic purposes. nih.govmdpi.com
Strategic Transformations to Saturated Heterocycles
The strained nature of the 1-oxaspiro[3.3]heptane framework makes it an ideal building block for accessing a variety of saturated heterocycles that are prevalent in biologically active molecules. whiterose.ac.uk One common strategy involves the nucleophilic opening of the oxetane ring. This initial step transforms the compact spirocycle into a functionalized cyclobutane (B1203170) derivative, which can then undergo further reactions.
For example, the ring-opening of a related 2,6-dioxaspiro[3.3]heptane with a lithium enolate generates a precursor containing a diol. whiterose.ac.uk This intermediate can be subjected to double mesylation followed by a double displacement reaction with a primary amine, such as piperonylamine, to construct a 3-spiropiperidine scaffold in good yield. whiterose.ac.uk This methodology demonstrates a powerful synthetic sequence for converting spirocyclic oxetanes into more complex systems like spiro-piperidines, which are important motifs in drug discovery. researchgate.net
| Precursor Scaffold | Key Transformation | Resulting Heterocycle | Reference |
| Oxetanyl N,O-acetal | Addition of organotrifluoroborates, cyclization cascade | Fused and spiro heterocycles | nih.gov |
| 2,6-Dioxaspiro[3.3]heptane | Ring-opening with enolate, double mesylation, cyclization with amine | 3-Spiropiperidine | whiterose.ac.uk |
Oxidation and Reduction Reactions of the Ketone Moiety
The ketone functional group in this compound is a key site for chemical modification, primarily through reduction reactions. The conversion of the ketone to a secondary alcohol provides a new functional handle for further derivatization and can significantly alter the molecule's stereochemistry and biological properties.
Reduction of the cyclobutanone can be readily achieved using standard hydride-donating reagents. Reagents such as sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent are effective for this transformation. The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup to yield the corresponding alcohol, 1-oxaspiro[3.3]heptan-6-ol. The existence of related compounds such as 2-oxaspiro[3.3]heptan-6-ol and 1-azaspiro[3.3]heptan-6-ol underscores the prevalence of this reductive transformation on the spiro[3.3]heptanone core. cas.orgachemblock.com
Conversely, oxidation of the ketone moiety is not a common transformation as it would require carbon-carbon bond cleavage, for example, through a Baeyer-Villiger oxidation, which would disrupt the cyclobutane ring. Therefore, synthetic efforts involving the ketone are overwhelmingly focused on its reduction or its use in carbon-carbon bond-forming reactions.
| Reaction Type | Reagent(s) | Product |
| Reduction | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | 1-Oxaspiro[3.3]heptan-6-ol |
Substitution Reactions
Substitution reactions at the alpha-position (α-position) to the ketone are fundamental transformations for carbonyl-containing compounds. wikipedia.org These reactions proceed through the formation of an enol or, more commonly, an enolate intermediate, which then acts as a nucleophile. msu.eduyoutube.com The α-hydrogens of the cyclobutanone ring in this compound are acidic due to the electron-withdrawing effect of the adjacent carbonyl group and the resonance stabilization of the resulting enolate anion. wikipedia.org
The general mechanism involves the deprotonation of an α-hydrogen using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a planar, sp²-hybridized enolate. youtube.com This enolate is a potent nucleophile that can react with a variety of electrophiles (E⁺) in an Sₙ2-type reaction to form a new carbon-carbon or carbon-heteroatom bond at the α-position. msu.edu
Common substitution reactions include:
Alkylation: The enolate can be reacted with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to introduce alkyl chains at the α-position.
Halogenation: Reaction with electrophilic halogen sources like bromine (Br₂) or N-bromosuccinimide (NBS) can install a halogen atom, which can serve as a handle for further transformations. wikipedia.org
These α-substitution reactions provide a reliable method for functionalizing the cyclobutane ring, enabling the synthesis of a diverse range of substituted this compound derivatives.
| Reaction Type | Base (for enolate formation) | Electrophile (E⁺) | General Product |
| α-Alkylation | Lithium Diisopropylamide (LDA) | Alkyl Halide (R-X) | 6-Alkyl-1-oxaspiro[3.3]heptan-6-one |
| α-Halogenation | (Acid or Base Catalyzed) | Br₂, Cl₂, I₂ | 5-Halo-1-oxaspiro[3.3]heptan-6-one |
Investigation of Catalytic Activities
While this compound is not typically employed as a catalyst itself, the nucleophilic character of its oxygen atoms can influence reactions.
Role as a Nucleophile in Organic Reactions
The term "nucleophile" can describe different aspects of this compound's reactivity. While carbon-based nucleophilicity is achieved via the enolate intermediate as discussed previously, the oxygen atoms of the molecule also possess nucleophilic character.
Due to the significant ring strain in the four-membered ring, the lone pairs of the oxetane ether oxygen are sterically exposed and readily available for interaction. beilstein-journals.org This makes the oxetane moiety an effective Lewis base and a strong hydrogen-bond acceptor. beilstein-journals.orgacs.org Similarly, the carbonyl oxygen possesses lone pairs and can act as a Lewis base, coordinating to Lewis acids or forming hydrogen bonds. This ability to act as a hydrogen-bond acceptor can be significant in mediating or catalyzing certain reactions by activating substrates or stabilizing transition states. acs.org However, the primary role of the compound as a carbon-based nucleophile occurs after deprotonation at the α-position to form a reactive enolate ion. msu.edu
Role as a Lewis Acid in Organic Reactions
There is no available research in the public domain that investigates or establishes the role of this compound as a Lewis acid in organic reactions. Lewis acidity is typically associated with electron-deficient species capable of accepting an electron pair, and while the carbonyl group in the molecule possesses some electrophilic character, its capacity to function as a significant Lewis acid catalyst has not been explored or reported.
Advanced Mechanistic Studies
Advanced mechanistic investigations into the reactivity of this compound are not present in the current body of scientific literature. This includes a lack of information on its electrochemical behavior and the energetic details of its reactions.
Cyclic Voltammetry Studies
No studies employing cyclic voltammetry to probe the redox properties of this compound have been published. Such studies would be instrumental in determining its oxidation and reduction potentials, providing insight into its electron transfer capabilities, which remains an uncharacterized area of its chemistry.
Kinetic and Thermodynamic Analyses of Key Transformations
There is a complete absence of kinetic and thermodynamic data for any chemical transformations involving this compound. This includes, but is not limited to, reaction rates, activation energies, and equilibrium constants for any of its potential reactions. Without these fundamental studies, a quantitative understanding of its reactivity and stability is not possible.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 1-oxaspiro[3.3]heptan-6-one, a combination of one-dimensional and two-dimensional NMR experiments would be essential to assign the chemical environment of each proton and carbon atom.
¹H and ¹³C NMR Chemical Shift Analysis
¹H NMR spectroscopy would reveal the number of unique proton environments, their chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J). The expected spectrum would likely show distinct signals for the protons on the oxetane (B1205548) ring and the cyclobutanone (B123998) ring. Protons adjacent to the oxygen atom in the oxetane ring would be expected to resonate at a higher chemical shift (downfield) compared to the other methylene (B1212753) protons. Similarly, protons alpha to the carbonyl group in the cyclobutanone ring would also be shifted downfield.
¹³C NMR spectroscopy would provide information on the number of unique carbon environments. The carbonyl carbon of the ketone would be readily identifiable by its characteristic chemical shift in the range of 200-220 ppm. The spiro carbon, being a quaternary carbon, would also have a distinct chemical shift. The carbons bonded to the oxygen in the oxetane ring would appear at a higher chemical shift than the other aliphatic carbons.
Interactive Data Table: Predicted ¹H and ¹³C NMR Data
No experimental data is publicly available. The following table is a hypothetical representation based on known chemical shift ranges for similar structural motifs.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2/C4 (Oxetane CH₂) | 4.5 - 5.0 | 70 - 80 |
| C3 (Spiro C) | - | 40 - 50 |
| C5/C7 (Cyclobutanone CH₂) | 2.5 - 3.0 | 45 - 55 |
| C6 (Carbonyl C) | - | 205 - 215 |
Two-Dimensional NMR Techniques (COSY, HSQC)
To definitively assign the proton and carbon signals, two-dimensional NMR experiments would be crucial.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For instance, it would show correlations between the geminal and vicinal protons within the oxetane and cyclobutanone rings, helping to trace the proton-proton coupling networks.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom. This is an essential step in unambiguously assigning the ¹³C NMR spectrum based on the more easily interpretable ¹H NMR spectrum.
High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Verification
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically to four or five decimal places), the elemental composition can be confirmed. For this compound (C₆H₈O₂), the expected exact mass would be calculated and compared to the experimentally observed mass. This technique would provide unequivocal confirmation of the compound's molecular formula and rule out other potential elemental compositions.
Interactive Data Table: Predicted HRMS Data
No experimental data is publicly available. The following table is a hypothetical representation.
| Ion | Calculated Exact Mass | Observed Mass |
| [M+H]⁺ | 113.0597 | Data not available |
| [M+Na]⁺ | 135.0417 | Data not available |
X-ray Crystallography for Absolute Configuration Determination
Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and the absolute configuration if the molecule is chiral. For a spirocyclic compound, X-ray crystallography would unambiguously confirm the connectivity and the geometry of the two rings relative to each other. To date, no published crystal structure for this specific compound is available.
Purity Assessment Methodologies (e.g., HPLC, Elemental Analysis)
Assessing the purity of a synthesized compound is a critical step. For this compound, several methods would be employed:
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of a sample. By using a suitable stationary phase and mobile phase, the compound can be separated from any impurities. The purity is typically reported as a percentage based on the area of the peak corresponding to the compound of interest relative to the total area of all peaks.
Elemental Analysis: This technique determines the percentage composition of carbon and hydrogen in the sample. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C₆H₈O₂). A close agreement (typically within ±0.4%) provides strong evidence of the compound's purity.
Interactive Data Table: Theoretical Elemental Analysis Data
| Element | Theoretical Percentage | Experimental Percentage |
| Carbon (C) | 64.27% | Data not available |
| Hydrogen (H) | 7.19% | Data not available |
Theoretical and Computational Investigations
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for probing the intricacies of molecular and electronic structures. For 1-oxaspiro[3.3]heptan-6-one and its derivatives, these methods provide critical insights into reaction mechanisms and the influence of various substituents on the molecule's behavior.
Density Functional Theory (DFT) Calculations for Reaction Pathways
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. These calculations allow for the identification of transition states, intermediates, and the determination of activation energies, thereby providing a detailed picture of the reaction pathways.
The prediction of transition-state energies is a key application of DFT in understanding the kinetics of reactions involving this compound. For instance, in cycloaddition reactions, DFT can be used to model the transition state and calculate its energy, which is crucial for predicting reaction rates. While specific data for this compound is not abundant in the public domain, the methodology is well-established. For analogous systems, DFT calculations have been shown to accurately predict the energy barriers for various reaction pathways.
Table 1: Hypothetical Transition-State Energies for a Reaction of a this compound Derivative
| Reaction Pathway | Transition-State Energy (kcal/mol) |
|---|---|
| [2+2] Cycloaddition | 25.4 |
| [3+2] Cycloaddition | 21.8 |
| Ring Opening | 30.2 |
Note: This data is illustrative and based on typical values for similar spirocyclic systems.
The reactivity of the this compound core can be significantly modulated by the presence of different substituents. DFT calculations are employed to analyze how these substituents electronically and sterically influence the reaction pathways. For example, electron-withdrawing or electron-donating groups can alter the energy of the frontier molecular orbitals, thereby affecting the molecule's reactivity in cycloaddition reactions.
Table 2: Calculated Substituent Effects on the Activation Energy of a Model Reaction
| Substituent at C2 | Nature of Substituent | Change in Activation Energy (kcal/mol) |
|---|---|---|
| -NO2 | Electron-withdrawing | -2.5 |
| -Cl | Electron-withdrawing | -1.8 |
| -CH3 | Electron-donating | +1.2 |
| -OCH3 | Electron-donating | +1.9 |
Note: This data is illustrative and based on general principles of substituent effects.
Conformational Analysis and Ring Strain Assessment
The spirocyclic nature of this compound, which features two four-membered rings connected at a single carbon atom, results in significant ring strain. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule and to quantify the associated strain energy. The inherent strain in the cyclobutane (B1203170) and oxetane (B1205548) rings influences the molecule's geometry and reactivity. Molecules with cyclic structures may experience additional strain due to their limited conformational flexibility. unicamp.br The increase in ring size can initially decrease the amount of strain. unicamp.br
Computational methods are used to calculate the strain energy of the spiro[3.3]heptane system by comparing its heat of formation with that of a strain-free reference compound. The puckered conformations of the four-membered rings are a strategy to alleviate some of the torsional strain that would be present in a planar conformation.
Table 3: Calculated Ring Strain Energy for Parent Ring Systems
| Ring System | Ring Strain Energy (kcal/mol) |
|---|---|
| Cyclobutane | 26.4 |
| Oxetane | 25.6 |
| Spiro[3.3]heptane | ~64 |
Note: The value for spiro[3.3]heptane is an approximation based on the sum of the constituent rings.
Molecular Modeling for Optimization of Reaction Conditions
Molecular modeling techniques can be used to simulate reaction conditions and predict their effect on reaction outcomes, such as yield and selectivity. By modeling the interaction of reactants, solvents, and catalysts, it is possible to identify optimal conditions without extensive experimental work. For the synthesis of this compound derivatives, molecular dynamics simulations can help in understanding the role of the solvent in stabilizing transition states and intermediates, thus guiding the choice of the most suitable reaction medium.
In Silico Investigations of Structural Analogues and Bioisosteric Potential
The rigid, three-dimensional structure of the spiro[3.3]heptane scaffold has made it an attractive motif in drug discovery. researchgate.net In silico methods are extensively used to explore the potential of this compound and its analogues as bioisosteres for other chemical groups in biologically active molecules. researchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.
Structural analysis has shown a similarity between the spiro[3.3]heptane and cyclohexane (B81311) scaffolds. researchgate.net The replacement of a cyclohexane ring with a spiro[3.3]heptane moiety can lead to improved metabolic stability and other desirable ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.net Computational tools are used to generate virtual libraries of compounds containing the 1-oxaspiro[3.3]heptane core and to predict their drug-likeness and potential for biological activity. These studies often involve docking the virtual compounds into the active sites of target proteins to assess their binding affinity and selectivity.
Table 4: Comparison of Physicochemical Properties of a Hypothetical Drug Candidate and its Spiro[3.3]heptane Analogue
| Property | Original Compound (with cyclohexane) | Spiro[3.3]heptane Analogue |
|---|---|---|
| Molecular Weight | 350.4 | 348.4 |
| LogP | 3.2 | 2.8 |
| Polar Surface Area (Ų) | 75.6 | 75.6 |
| Number of Rotatable Bonds | 5 | 3 |
Note: This data is illustrative and highlights the typical changes observed upon bioisosteric replacement.
Comparative Studies with Aromatic and Non-Spirocyclic Counterparts
The spiro[3.3]heptane framework, the carbocyclic parent of this compound, has been computationally explored as a bioisostere for aromatic rings, particularly the phenyl ring. chemrxiv.org Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological or chemical responses. While aromatic rings are planar, spiro[3.3]heptane offers a three-dimensional, non-collinear arrangement of exit vectors, which can be advantageous in drug design for exploring new chemical space. chemrxiv.org
Computational studies on related spiro[3.3]heptane derivatives have shown that they can mimic the spatial arrangement of substituents on a phenyl ring, albeit with different geometric parameters. chemrxiv.org This suggests that this compound could serve as a rigid, three-dimensional surrogate for certain aromatic ketones, offering a novel scaffold for medicinal chemists.
In comparison to simple, non-spirocyclic ketones such as cyclobutanone (B123998), this compound possesses a more constrained and complex conformational landscape due to the spirocyclic fusion. This rigidity is a defining characteristic of spiro[3.3]heptane systems.
Geometric and Topological Comparisons with Other Ring Systems (e.g., Cyclohexanes, Piperidines, Morpholines)
The spiro[3.3]heptane scaffold has been shown to share structural similarities with the cyclohexane ring system. researchgate.net Specifically, 1,6-disubstituted spiro[3.3]heptanes can be considered as conformationally restricted analogues of cis-1,4- and trans-1,3-disubstituted cyclohexanes. researchgate.net This comparison is crucial as the cyclohexane ring is a ubiquitous motif in bioactive molecules. The introduction of the spiro[3.3]heptane core, and by extension the this compound framework, can thus be a strategy to lock a molecule in a specific bioactive conformation.
Furthermore, aza-derivatives of the spiro[3.3]heptane system have been computationally and experimentally validated as bioisosteres of piperidine (B6355638). researchgate.netnih.gov For instance, 1-azaspiro[3.3]heptane has been synthesized and studied as a piperidine analogue. researchgate.netnih.gov Theoretical studies on 1-oxa-2,6-diazaspiro[3.3]heptane also highlight its potential as a bioisostere for piperazine. researchgate.netvapourtec.comuniba.it These findings suggest that this compound could be conceptually compared to heterocyclic systems like morpholine, with the spirocyclic nature imparting greater three-dimensionality and rigidity. An analysis of azaspiro[3.3]heptanes as replacements for morpholines, piperidines, and piperazines has indicated that the introduction of the spirocyclic center can significantly alter properties like lipophilicity, often in a counterintuitive manner by lowering it despite the addition of a carbon atom. nih.gov
Below is a comparative table of geometric parameters for related ring systems, illustrating the distinct topology of the spiro[3.3]heptane framework.
| Parameter | 1,2-disubstituted piperidines | 1-azaspiro[3.3]heptanes |
| d (Å) | 2.4 - 2.5 | 2.7 |
| r (Å) | 1.5 - 1.6 | 1.5 |
| φ1 (°) | 54 - 59 | 57 |
| φ2 (°) | 55 - 60 | 57 |
| |θ| (°) | 171 - 177 | 129 |
| Data adapted from studies on 1-azaspiro[3.3]heptane as a bioisostere of piperidine. researchgate.net |
Influence of Spirocyclic Systems on Conformational Rigidity and Predictable Exit Vectors
A hallmark of spiro[3.3]heptane derivatives, including this compound, is their high degree of conformational rigidity. researchgate.netvapourtec.comuniba.it The spirocyclic fusion of two four-membered rings significantly restricts the conformational freedom compared to monoclic systems like cyclohexane, which readily undergoes chair-flipping. This rigidity results in a well-defined spatial arrangement of substituents, leading to predictable exit vectors. researchgate.netresearchgate.netvapourtec.comuniba.it
Exit vectors describe the directionality of substituent placement on a molecular scaffold and are a critical parameter in drug design for ensuring optimal interaction with biological targets. The defined geometry of the spiro[3.3]heptane core allows for precise positioning of functional groups in three-dimensional space. researchgate.net
The development of strained spiro-heterocycles is actively pursued in medicinal chemistry because their predictable vectorization can enhance drug-likeness and target selectivity. researchgate.netvapourtec.comuniba.it The incorporation of the this compound motif can therefore be a valuable strategy for designing molecules with a fixed and predictable three-dimensional structure, potentially leading to improved pharmacological properties.
Applications in Complex Molecule Synthesis and Scaffold Development
Building Block Utility in Organic Synthesis
The utility of 1-oxaspiro[3.3]heptan-6-one as a synthetic precursor is primarily centered on its capacity to introduce the spiro[3.3]heptane framework and to serve as a platform for the synthesis of a wide array of functionalized derivatives.
The spiro[3.3]heptane moiety is increasingly recognized as a valuable bioisostere for commonly used carbocyclic and heterocyclic rings in drug discovery. Its rigid, three-dimensional structure can lead to improved metabolic stability and target selectivity. The synthesis of molecules incorporating this scaffold often relies on key intermediates that can be readily prepared and diversified. While direct routes to some spiro[3.3]heptane derivatives exist, such as the reaction of keteneiminium salts with alkenes, this compound offers a complementary and powerful approach for accessing specific substitution patterns and heteroatom-containing analogues. chemrxiv.org
The ketone functionality in this compound provides a convenient handle for a multitude of chemical transformations, enabling the synthesis of a diverse range of functionalized spiro[3.3]heptane derivatives. For instance, a scalable, linear six-step synthesis has been developed to produce a 6-methyloxy-substituted 1-oxaspiro[3.3]heptane, which can be further modified. researchgate.net This highlights the potential of this compound as a starting material for creating libraries of compounds with varied substituents, which is crucial for structure-activity relationship studies in drug discovery. researchgate.netresearchgate.netresearchgate.net The preparation of versatile azaspiro[3.3]heptanes with multiple points of diversification has also been reported, underscoring the broad applicability of spiro[3.3]heptane-based building blocks. nih.govacs.org
Beyond simple functionalization, this compound and its derivatives can be employed in more complex synthetic sequences to construct advanced spirocyclic and polycyclic systems. The inherent strain in the spiro[3.3]heptane core can be strategically utilized in ring-opening or rearrangement reactions to access novel molecular frameworks. For example, a novel approach to the highly strained spiro[3.3]heptan-1-one motif has been developed through a strain-relocating semipinacol rearrangement, showcasing the potential for intricate transformations involving these strained systems. nih.gov The synthesis of spirocyclic glutamic acid analogs built on the spiro[3.3]heptane scaffold further illustrates the utility of these building blocks in creating complex and biologically relevant molecules. nih.gov
Role as Versatile Intermediates for Challenging Transformations
The unique structural features of this compound and its derivatives make them valuable intermediates for transformations that are otherwise difficult to achieve. The presence of two strained four-membered rings can influence the reactivity of adjacent functional groups and enable unique chemical pathways. For instance, the synthesis of 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes, which are complex spirocyclic systems, can be achieved through visible light-mediated energy transfer catalysis, demonstrating the utility of related spirocyclic precursors in advanced photochemical reactions.
Development of Novel Strained Spiroheterocycles (SSHs)
Strained spiroheterocycles (SSHs) are a class of compounds that have gained significant interest in medicinal chemistry due to their potential as bioisosteres for common aromatic and aliphatic rings. researchgate.net The rigid and well-defined three-dimensional structures of SSHs can lead to improved pharmacological properties.
The synthesis of heteroatom-containing spiro[3.3]heptane derivatives is a key area of research, and precursors derived from this compound can play a crucial role. For example, 2-oxa-6-azaspiro[3.3]heptane has been proposed as a surrogate for morpholine in drug-like compounds, and its synthesis can be challenging. thieme.de Practical and scalable routes to derivatives like 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for the antibiotic drug candidate TBI-223, have been developed, showcasing the importance of these scaffolds. nih.gov Similarly, 1-azaspiro[3.3]heptanes are considered next-generation bioisosteres of piperidine (B6355638). The development of synthetic routes to these and other novel spiroheterocycles, such as 1-oxa-2,6-diazaspiro[3.3]heptane, is an active area of investigation, with the goal of expanding the available chemical space for drug discovery. researchgate.netuniba.it The synthesis of 2-azaspiro[3.3]heptane-derived amino acids further highlights the versatility of this scaffold in creating novel building blocks for various applications. nih.gov
Strategies for Incorporating Oxetane (B1205548) Moieties into Complex Molecules
The incorporation of oxetane moieties, such as the one present in this compound, into more complex molecules is a key strategy in medicinal chemistry to enhance physicochemical properties. nih.govnih.gov The strained four-membered ring of the oxetane provides a unique combination of reactivity and structural characteristics that can be leveraged in synthesis. acs.org Strategies generally fall into two main categories: those that utilize the intact oxetane ring as a rigid, polar building block, and those that exploit the ring strain to facilitate ring-opening reactions.
Another significant strategy leverages the inherent ring strain of the oxetane for its ring-opening. The strain facilitates reactions with various nucleophiles, leading to the formation of more complex acyclic structures with predictable stereochemistry. acs.org This reactivity is a powerful tool for constructing specific molecular architectures that would be challenging to access through other means.
Late-stage functionalization represents a modern approach where the oxetane moiety is introduced into a complex molecule at a later step in the synthetic sequence. beilstein-journals.org This is particularly valuable for optimizing lead compounds in drug discovery, as it allows for rapid modification of a core structure. Methodologies that allow for the installation of oxetanes under mild conditions are crucial for the success of this strategy, as they must be compatible with a wide range of functional groups present in complex pharmaceutical intermediates. beilstein-journals.org
The table below summarizes key synthetic strategies for incorporating oxetane rings.
| Strategy | Description | Key Features | Reference |
| Building Block Approach | Utilizes pre-formed, functionalized oxetanes (like derivatives of this compound) in coupling reactions. | Preserves the intact oxetane ring; imparts polarity and 3D character. | nih.govacs.org |
| Ring-Opening Reactions | Exploits the ring strain of the oxetane, which opens upon reaction with nucleophiles. | Creates functionalized acyclic chains with controlled stereochemistry. | acs.org |
| [2+2] Cycloadditions | Formation of the oxetane ring de novo on a complex substrate, often via a Paternò–Büchi reaction. | A widely used method for direct oxetane synthesis. | beilstein-journals.org |
| Intramolecular Cyclization | C–O bond-forming cyclizations, such as Williamson etherification, on a suitable precursor. | Can be used for late-stage functionalization under mild conditions. | beilstein-journals.org |
Scaffolding for Chemical Space Exploration
The rigid, three-dimensional structure of this compound makes it an excellent scaffold for the exploration of novel chemical space in drug discovery. nih.govresearchgate.net Chemical space—the ensemble of all possible molecules—is vast, and scaffolds provide a framework for systematically navigating it to find new bioactive compounds. nih.govyoutube.com Spirocyclic systems, particularly strained ones like the spiro[3.3]heptane motif, are highly sought after because they offer a higher fraction of sp3-hybridized carbons compared to the flat, aromatic rings that have traditionally dominated medicinal chemistry. nih.govuniba.it
This high sp3 character is associated with numerous benefits for drug candidates, including:
Increased Three-Dimensionality: Moving away from flat structures can lead to higher target selectivity and improved pharmacokinetic profiles. nih.gov
Enhanced Solubility: The inherent polarity of the oxetane ring in 1-oxaspiro[3.3]heptane-6-one can improve aqueous solubility. nih.gov
Novel Intellectual Property: The use of unique scaffolds provides access to novel areas of chemical space, allowing for the development of patentable new chemical entities.
The spiro[3.3]heptane framework provides highly predictable exit vectors for substituents, meaning that functional groups can be placed in well-defined spatial locations. researchgate.net This rigid control over the orientation of substituents is a significant advantage in rational drug design, as it allows for precise optimization of interactions with a biological target.
Furthermore, the 1-oxaspiro[3.3]heptane scaffold can act as a bioisostere for other common chemical groups. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. The spiro[3.3]heptane motif has been investigated as a conformationally restricted isostere of the cyclohexane (B81311) framework, while the oxetane portion can serve as a surrogate for less stable or metabolically labile groups like gem-dimethyl or carbonyl groups. nih.govresearchgate.net This allows chemists to fine-tune properties such as metabolic stability, lipophilicity, and target affinity without drastically altering the core structure of a lead compound. nih.gov The generation of virtual compound libraries using spiro[3.3]heptane-derived building blocks has shown a high propensity to populate the "lead-like" chemical space while maintaining significant three-dimensionality. researchgate.net
The table below outlines the key advantages of using this compound and related scaffolds in chemical space exploration.
| Feature | Advantage in Drug Discovery | Reference |
| High sp3 Fraction | Correlates with higher clinical success rates, improved selectivity, and better pharmacokinetic profiles. | nih.govuniba.it |
| Molecular Rigidity | Provides predictable and well-defined exit vectors for substituents, aiding in rational drug design. | researchgate.net |
| Three-Dimensionality | Allows for exploration of novel chemical space beyond flat, aromatic structures, potentially leading to higher target affinity and selectivity. | nih.gov |
| Bioisosterism | Can serve as a surrogate for common motifs (e.g., cyclohexane, gem-dimethyl), enabling fine-tuning of physicochemical and ADME properties. | nih.govresearchgate.net |
| Increased Polarity | The oxetane oxygen atom can act as a hydrogen bond acceptor, often leading to improved aqueous solubility. | nih.govacs.org |
Future Directions and Emerging Research Avenues
Development of Enantioselective Synthetic Routes
The synthesis of enantiomerically pure spirocyclic compounds is a significant challenge in organic chemistry, and the development of asymmetric routes to chiral 1-oxaspiro[3.3]heptan-6-one derivatives is a crucial future direction. Access to enantiopure forms of this scaffold is paramount for investigating its interactions with biological targets and for the development of new therapeutics.
Current research on related spiro[3.3]heptane systems has demonstrated the feasibility of enzymatic and biocatalytic approaches for achieving high enantioselectivity. For instance, ketoreductase-mediated reduction of prochiral 6-oxaspiro[3.3]heptane-2-carboxylic acid derivatives has successfully yielded both enantiomers with high enantiomeric excess. acs.org Similarly, enzyme-catalyzed asymmetric hydrolysis of 2,2,6,6-tetrakis(acetoxymethyl)spiro[3.3]heptane has been employed to produce axially chiral derivatives. rsc.org These pioneering studies suggest that biocatalytic desymmetrization of prochiral precursors to this compound could be a highly effective strategy.
Future investigations are expected to focus on the identification and engineering of novel enzymes, such as ketoreductases and lipases, with high specificity for the this compound core. The development of chiral organocatalysts and transition-metal complexes for the asymmetric synthesis of this spirocycle also represents a promising avenue. For example, chiral 1,3,2-oxazaborolidine catalysts have shown success in the enantioselective reduction of various prochiral ketones and could potentially be adapted for the stereoselective synthesis of 1-oxaspiro[3.3]heptan-6-ol derivatives, which can then be oxidized to the target ketone. nih.gov
Table 1: Potential Enantioselective Strategies for this compound
| Strategy | Catalyst/Reagent | Potential Outcome |
| Biocatalytic Reduction | Ketoreductases | Enantiomerically enriched 1-oxaspiro[3.3]heptan-6-ol |
| Enzymatic Resolution | Lipases/Esterases | Separation of racemic mixtures of this compound derivatives |
| Organocatalysis | Chiral Proline Derivatives | Asymmetric intramolecular aldol (B89426) or Michael reactions to form the spirocycle |
| Transition Metal Catalysis | Chiral Rhodium or Ruthenium Complexes | Asymmetric cyclization reactions |
Exploration of Novel Catalytic Methods for Functionalization
The rigid spiro[3.3]heptane framework presents unique challenges and opportunities for catalytic functionalization. Future research will likely focus on the development of novel catalytic methods to selectively modify the C-H bonds of the this compound scaffold, enabling the introduction of diverse functional groups.
Directed C-H activation, utilizing the inherent ketone or oxetane (B1205548) oxygen as a directing group, is a powerful strategy for achieving site-selective functionalization. nih.gov Transition-metal catalysts, such as palladium, rhodium, and iridium, can be employed to activate specific C-H bonds, allowing for subsequent arylation, alkylation, or amination reactions. The development of directing groups that can be temporarily installed and later removed will further expand the scope of these transformations.
Given the strained nature of the cyclobutane (B1203170) rings, reactions that proceed via radical intermediates could also be explored. Photoredox catalysis, for instance, can generate radical species under mild conditions, which could then participate in additions or cyclizations to functionalize the spirocyclic core.
Integration into Cascade and Multicomponent Reactions
Cascade and multicomponent reactions offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single operation. nih.govrsc.org The integration of this compound into such reaction sequences is a promising area for future exploration.
The ketone functionality of this compound can serve as a key reactive handle in various multicomponent reactions, such as the Ugi or Passerini reactions, to rapidly generate libraries of structurally diverse derivatives. For instance, a multicomponent reaction involving an amine, a carboxylic acid, an isocyanide, and this compound could lead to the formation of highly functionalized spirocyclic amides.
Furthermore, the strained oxetane ring could participate in cascade reactions initiated by ring-opening. Lewis or Brønsted acid catalysis could trigger the opening of the oxetane, generating a reactive intermediate that could undergo subsequent intramolecular cyclization or intermolecular reactions to form more complex polycyclic systems.
Advancements in Late-Stage Functionalization
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the modification of complex molecules at a late stage of the synthesis, enabling the rapid exploration of structure-activity relationships. nih.govchimia.ch The this compound scaffold, with its potential for bioisosteric replacement of common motifs in drug candidates, is an excellent candidate for LSF strategies.
Future research in this area will focus on developing mild and selective methods for the late-stage introduction of the this compound moiety onto existing drug molecules. This could involve the development of novel building blocks derived from this compound that are amenable to cross-coupling reactions.
Conversely, the development of robust C-H functionalization methods will allow for the direct modification of the spiro[3.3]heptane core within a complex drug-like molecule. This would enable the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.
Expansion of Derivatization Strategies
The ketone and oxetane functionalities of this compound provide versatile handles for a wide range of derivatization reactions, which will be a key focus of future research to expand the chemical space around this scaffold.
The carbonyl group can be transformed into a variety of other functional groups. For example, Wolff-Kishner or Clemmensen reduction can provide the corresponding methylene (B1212753) compound, while reaction with Grignard or organolithium reagents can lead to tertiary alcohols. The Wittig reaction can be employed to introduce exocyclic double bonds, which can then be further functionalized. google.com
The oxetane ring can undergo ring-opening reactions under acidic or nucleophilic conditions to introduce new functional groups and create more flexible structures. For example, reaction with alcohols in the presence of a Lewis acid could lead to the formation of 3-alkoxy-3-(hydroxymethyl)cyclobutanol derivatives.
Table 2: Potential Derivatization Reactions of this compound
| Reaction Type | Reagent(s) | Product Type |
| Olefination | Wittig Reagents | Exocyclic Alkenes |
| Reduction | NaBH4, LiAlH4 | 1-oxaspiro[3.3]heptan-6-ol |
| Grignard Addition | R-MgBr | Tertiary Alcohols |
| Reductive Amination | NH3, NaBH3CN | 6-amino-1-oxaspiro[3.3]heptane |
| Oxetane Ring Opening | H+, Nu- | Dihydroxylated or alkoxy-hydroxylated cyclobutane derivatives |
The continued exploration of these and other derivatization strategies will be crucial for unlocking the full potential of this compound as a versatile building block in organic and medicinal chemistry.
Q & A
Q. What are the established synthetic routes for 1-oxaspiro[3.3]heptan-6-one, and what are their key challenges?
The synthesis of this compound can be adapted from analogous spirocyclic β-lactam methodologies. For example, thermal [2+2] cycloaddition between endocyclic alkenes and chlorosulfonyl isocyanate generates spirocyclic intermediates, followed by reduction with alane (AlH₃) to yield the target compound . Key challenges include controlling stereoselectivity during cycloaddition and avoiding over-reduction. Optimizing reaction temperature and stoichiometry is critical for minimizing by-products like ring-opened derivatives.
Q. How can researchers rigorously characterize the structure and purity of this compound?
Structural confirmation requires a combination of NMR (¹H/¹³C, COSY, HSQC), mass spectrometry (HRMS for molecular ion verification), and X-ray crystallography (for absolute configuration). Purity is assessed via HPLC (≥98% by area normalization) and elemental analysis (C, H, N within ±0.4% of theoretical values) . For novel derivatives, single-crystal X-ray analysis is essential to resolve ambiguities in stereochemistry .
Advanced Research Questions
Q. How can computational modeling guide the optimization of reaction conditions for this compound synthesis?
Density Functional Theory (DFT) calculations predict transition-state energies for cycloaddition steps, identifying substituent effects on reaction kinetics. For instance, electron-withdrawing groups on the alkene increase cycloaddition rates by stabilizing the transition state . Molecular dynamics simulations further refine solvent and temperature parameters to maximize yield. Experimental validation using DOE (Design of Experiments) is recommended to correlate computational predictions with empirical results .
Q. What strategies resolve contradictions in spectroscopic data for spirocyclic derivatives of this compound?
Discrepancies in NMR shifts often arise from conformational flexibility or solvation effects. Strategies include:
Q. How can structure-activity relationship (SAR) studies be designed for this compound in drug discovery?
SAR studies should focus on:
- Core modifications : Introducing substituents at the 2- and 4-positions to modulate bioisosteric properties (e.g., replacing oxygen with sulfur or nitrogen) .
- Pharmacophore mapping : Use docking simulations against targets like MetAP2 (methionine aminopeptidase 2), as seen in related spirocyclic inhibitors .
- In vitro assays : Prioritize derivatives with enhanced binding affinity (e.g., IC₅₀ values < 100 nM) and selectivity over off-target enzymes .
Q. What methodologies troubleshoot low yields in large-scale syntheses of this compound?
Scale-up challenges include exothermicity in cycloaddition and purification of polar intermediates. Solutions:
- Flow chemistry to manage heat dissipation during cycloaddition.
- Chromatography-free purification via pH-selective crystallization (e.g., isolating the β-lactam intermediate as a hydrochloride salt) .
- Process analytical technology (PAT) for real-time monitoring of reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
